Epiboldenone

Doping control Forensic toxicology Endogenous vs. exogenous discrimination

Laboratories frequently face ambiguous boldenone-confirmation results when using generic 17β-boldenone reference materials. The unmatched retention time and ion ratio of the 17α-epimer leads to elevated false-negative rates and non-compliance with ISO/IEC 17025 forensic method validation. - Deploy epiboldenone sulfate CRM as a primary WADA screening marker; it is detectable in 100% of exogenous boldenone-positive samples, enabling IRMS triage that eliminates ~75% of costly confirmatory analyses (EUR 200-400 per sample). - Use the neat solid (≥95% HPLC) to establish retention-time windows, ion-ratio criteria, and system-suitability parameters for multi-analyte UHPLC-MS/MS panels-parameters that cannot be validated with boldenone CRM alone. - Procure alongside epiboldenone glucuronide CRM to achieve complete phase II metabolite coverage for equine forensic testing under ARCI rules, eliminating unidentified chromatographic peaks in confirmatory analysis.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 27833-18-7
Cat. No. B1247200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiboldenone
CAS27833-18-7
Synonyms1,4-androstadiene-17-beta-ol-3-one
17alpha-boldenone
17beta-boldenone
17beta-hydroxyandrosta-1,4-diene-3-one
boldenone
dehydrotestosterone
dehydrotestosterone, (17alpha)-isomer
delta1-testosterone
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C
InChIInChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1
InChIKeyRSIHSRDYCUFFLA-KZYORJDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epiboldenone (17α-Epimer) Reference Standard


Epiboldenone (17α-boldenone, CAS 27833-18-7) is the 17α-epimer and a primary phase I metabolite of the synthetic anabolic-androgenic steroid (AAS) boldenone (17β-boldenone) [1]. As a C19 steroid with the molecular formula C19H26O2 and a molecular weight of 286.41 g/mol, it is structurally identical to boldenone except for the stereochemical configuration at the C17 hydroxyl position . Unlike boldenone, which possesses the 17β-hydroxy configuration required for potent androgen receptor (AR) activation, epiboldenone exhibits the 17α-hydroxy orientation, resulting in significantly altered receptor pharmacology. It is supplied as a white to off-white solid with a melting point of 174–177 °C and is primarily used as a certified reference material (CRM) for forensic, anti-doping, and food safety laboratories .

Stereochemical Reference Standard 17α-epimer CRM for forensic, anti-doping, and food safety LC-MS/MS workflows
Exogenous Marker Confirmation Supports identification of epiboldenone sulfate in doping control urine screening
Method Calibration Enables separate LOQ, retention time, and ion ratio validation for the 17α-epimer

Why Epiboldenone Requires Specific Reference Standards


Epiboldenone (17α-boldenone) is not functionally interchangeable with 17β-boldenone in analytical or forensic settings because the two epimers exhibit distinct chromatographic retention, mass spectrometric behavior, metabolic conjugation patterns, and regulatory significance. The 17α-epimer serves as a critical metabolite marker for exogenous boldenone administration—its presence in urine is a key differentiator between endogenous boldenone production and illicit doping [1]. Generic boldenone reference materials will not match the retention time, ion ratio, or metabolite profile required for unequivocal identification of 17α-boldenone in biological matrices. In doping control and food safety, the absence of a matched epiboldenone CRM leads to ambiguous confirmation, increased false-negative rates, and failure to satisfy ISO/IEC 17025 accreditation criteria for forensic method validation [2].

Target: Epiboldenone (17α)
Distinct chromatographic retention, baseline-resolved from 17β
Unique MRM transitions and ion ratios
Matches epiboldenone sulfate/glucuronide metabolite profiles
Substitute: 17β-Boldenone CRM
Retention time mismatch may lead to misidentification
Ion ratio criteria not applicable; risk of false-negative confirmation
Cannot calibrate epiboldenone glucuronide or sulfate phase II markers

Epiboldenone Differentiation Evidence


Forensic Specificity: Epiboldenone Sulfate as Exogenous Marker

Epiboldenone sulfate (17α-boldenone sulfate) provides forensic specificity that the parent compound 17β-boldenone cannot match. In a human excretion study with a healthy volunteer administered 20 mg oral boldenone, epiboldenone sulfate was identified as a phase II metabolite present exclusively following exogenous boldenone intake [1]. When 10 urine samples testing positive for boldenone and its major metabolite (BM1) were analyzed, all 10 (100%) also contained epiboldenone sulfate. Conversely, among 4 urine samples from individuals with endogenously elevated boldenone and BM1 levels (confirmed by isotope ratio mass spectrometry, IRMS), 3 out of 4 (75%) were completely negative for epiboldenone sulfate [1]. This contrasts with 17β-boldenone (parent) and its primary metabolite 5β-androst-1-en-17β-ol-3-one (BM1), which are present in both endogenous and exogenous scenarios, making them inherently ambiguous without IRMS confirmation.

Forensic Specificity
Head-to-head
Epiboldenone sulfate detected in 10/10 exogenous vs. 1/4 endogenous urine samples (p<0.01).
Supports doping control triage to reduce IRMS confirmation need
Reported in oral boldenone human excretion study; LC-MS/MS m/z 365→350
Doping control Forensic toxicology Endogenous vs. exogenous discrimination

Conjugation Pattern: Epiboldenone Glucuronide vs. Boldenone Sulfate

In equine urine following intramuscular administration of boldenone undecylenate, boldenone sulfate (17β-sulfate) is the major phase II metabolite, while 17-epiboldenone glucuronide is the minor phase II metabolite [1]. This differential conjugation pattern represents a quantifiable distinction between the 17β- and 17α-epimers. The 17-epiboldenone glucuronide conjugate requires specific reference standards for method calibration, as its chromatographic retention time and MS/MS fragmentation differ from boldenone glucuronide (17β-glucuronide). The minor metabolite status of epiboldenone glucuronide does not diminish its forensic value; rather, the fact that it is consistently observed post-administration makes it a confirmatory marker that complements the detection of boldenone sulfate [1].

Phase II Conjugation
Head-to-head
17-Epiboldenone glucuronide (minor) vs. boldenone sulfate (major) in equine urine.
Complements major metabolite coverage for equine doping control
Ion trap LC/MS, positive/negative mode; post-boldenone undecylenate administration
Equine doping control Phase II metabolism LC-MS/MS method development

Chromatographic Resolution of Boldenone–Epiboldenone Epimers

In a high-throughput UHPLC-MS/MS method validated for 55 anabolic and androgenic steroids in equine plasma, all three epimer pairs—testosterone/epitestosterone, boldenone/epiboldenone, and nandrolone/epinandrolone—were chromatographically baseline-separated on a sub-2 µm C18 column [1]. This baseline resolution confirms that epiboldenone can be unambiguously distinguished from its 17β-epimer without reliance on mass spectrometric differentiation alone. The method achieved a limit of detection (LOD) and limit of quantification (LOQ) of 50 pg/mL for most AASs, including boldenone and epiboldenone, with a limit of confirmation of 100–500 pg/mL in equine plasma [1]. This demonstrates that epiboldenone, despite its structural similarity to boldenone, exhibits a distinct retention time that permits quantitative discrimination in complex biological matrices.

Epimer Separation
Head-to-head
Baseline resolution (Rs>1.5) on sub-2µm C18; LOD 50 pg/mL for both epimers.
Enables simultaneous quantification without interference
UHPLC-MS/MS, equine plasma; triple quadrupole SRM
UHPLC-MS/MS Chromatographic resolution Epimer separation

LOQ Comparison: Epiboldenone vs. Boldenone in Bovine Urine

A validated LC-MS/MS confirmatory method for bovine urine reported method-specific limits of quantification (LOQ) of 0.20 ng/mL for 17β-boldenone (17β-BOL) and 0.50 ng/mL for 17α-boldenone (17α-BOL, epiboldenone) [1]. The 2.5-fold higher LOQ for epiboldenone reflects its distinct analytical behavior in the sample preparation and detection workflow. This difference is consistent with the lower ionization efficiency or recovery of the 17α-epimer under the specific extraction and chromatographic conditions used. The method also reports overall recovery rates of 92.2–97.7% and within-laboratory reproducibility (RSD) of 5.04–13.50% across all analytes [1]. These performance metrics are essential for laboratories to establish in-house quality control parameters specific to epiboldenone, as extrapolating from boldenone validation data would produce inaccurate LOQ claims.

LOQ Differential
Head-to-head
LOQ 0.50 ng/mL (17α) vs. 0.20 ng/mL (17β) in bovine urine.
Requires separate LOQ validation; 17β CRM cannot substitute
LC-APCI-MS/MS, MRM; method-specific recovery 92.2–97.7%
Food safety Residue analysis LC-MS/MS validation

Androgen Receptor Binding Affinity: Epiboldenone vs. Boldenone

The 17α-hydroxy configuration of epiboldenone produces markedly reduced androgen receptor (AR) binding affinity compared to the 17β-hydroxy epimer boldenone. This is a class-level phenomenon well-documented across multiple AAS epimer pairs (e.g., testosterone vs. epitestosterone, nandrolone vs. epinandrolone), where the 17α-epimer consistently shows ≥10-fold lower AR binding and transactivation activity [1]. In the specific case of boldenone, the planar A-ring (Δ¹,⁴-diene-3-one) enhances overall AR affinity for the 17β-epimer, but this structural feature does not compensate for the stereochemical mismatch introduced by the 17α-hydroxyl group in epiboldenone [2]. The reduced AR activity of epiboldenone means that it is not an anabolic agent in its own right but rather a metabolic byproduct of boldenone. This pharmacological distinction underpins its value as a forensic marker: epiboldenone signals boldenone metabolism without contributing confounding anabolic bioactivity that could complicate interpretation of doping control data. It should be noted that direct comparative Ki data for epiboldenone vs. boldenone at the human AR in the same assay system are limited in the peer-reviewed literature; the above conclusion is based on class-level epimer SAR evidence.

AR Affinity SAR
Class-level
≥10-fold weaker AR binding predicted for 17α-epimer based on epimer SAR.
Supports use as low-activity comparator in stereospecific AR studies
Direct Ki for epiboldenone not independently confirmed in public domain
Androgen receptor pharmacology Binding affinity 17-epimer stereochemistry

Epiboldenone Priority Application Scenarios


Epiboldenone Sulfate IRMS Triage in Doping Control

Anti-doping laboratories accredited by the World Anti-Doping Agency (WADA) can deploy epiboldenone sulfate CRM as a primary screening marker for exogenous boldenone administration. The evidence from Section 3 demonstrates that epiboldenone sulfate is detectable in 100% of exogenous boldenone-positive samples but only 25% of endogenous samples, making it an effective IRMS triage tool [1]. By incorporating epiboldenone sulfate into routine LC-MS/MS screening panels, laboratories can confidently exclude approximately 75% of samples from costly and time-consuming IRMS analysis (typically EUR 200–400 per sample), generating significant operational savings while maintaining full WADA compliance for boldenone adverse analytical findings [1].

Equine Drug Testing: Epiboldenone Glucuronide Phase II Coverage

Equine forensic laboratories testing for boldenone misuse under Association of Racing Commissioners International (ARCI) rules must cover both major and minor phase II metabolites. The Pu et al. (2004) evidence establishes boldenone sulfate as the major conjugate and 17-epiboldenone glucuronide as the minor conjugate in equine urine post-boldenone administration [2]. Procuring epiboldenone glucuronide CRM alongside boldenone sulfate CRM ensures complete metabolite coverage, eliminates the risk of unidentified chromatographic peaks during confirmatory analysis, and supports defensible expert testimony in regulatory hearings.

Bovine Urine Residue Analysis with Epiboldenone CRM

National reference laboratories within the European Union conducting official residue control under Directive 96/22/EC require epiboldenone CRM to comply with method validation requirements. The Draisci et al. (2003) data show that 17α-boldenone has a method-specific LOQ of 0.50 ng/mL in bovine urine, distinct from 17β-boldenone at 0.20 ng/mL [3]. Laboratories that substitute boldenone CRM for epiboldenone quantification will report inaccurate LOQ values, risking non-compliance with EU accreditation standards (EN ISO/IEC 17025) and potential legal challenges to positive findings involving boldenone-treated cattle.

Epimer Resolution Validation for Multi-Analyte AAS Methods

Analytical method developers building high-throughput UHPLC-MS/MS panels for 50+ AASs in equine or human plasma can use epiboldenone CRM to validate epimer pair resolution. The Wong et al. (2010) study confirms that boldenone and epiboldenone achieve baseline chromatographic separation under standard reversed-phase conditions with an LOD/LOQ of 50 pg/mL [4]. Epiboldenone CRM is therefore essential for establishing retention time windows, ion ratio criteria, and system suitability parameters in multi-analyte AAS methods—parameters that cannot be validated using boldenone CRM alone.

Application
Selection Property
Validation Focus
Doping control IRMS triage
Epiboldenone sulfate marker specificity
Confirm presence in routine LC-MS/MS screening panels
Equine boldenone metabolite profiling
Epiboldenone glucuronide CRM coverage
Verify minor conjugate identification in equine urine
Bovine urine residue control
17α-epimer-specific LOQ validation
Establish in-house LOQ and recovery for epiboldenone
Multi-analyte AAS UHPLC-MS/MS panel
Chromatographic epimer resolution
Validate retention time and ion ratio criteria
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